N-[4-(Dimethylamino)benzyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[4-(Dimethylamino)benzyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a dimethylaminobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylamino)benzyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-(dimethylamino)benzyl chloride with 1-ethyl-3-methyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Dimethylamino)benzyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The products depend on the nucleophile used, but common products include substituted benzyl derivatives.
Scientific Research Applications
N-[4-(Dimethylamino)benzyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[4-(Dimethylamino)benzyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzylamine: Similar in structure but lacks the pyrazole ring.
N-[4-(Dimethylamino)benzyl]-1-isopropyl-1H-pyrazol-4-amine: Similar but with an isopropyl group instead of an ethyl group.
N-[4-(Dimethylamino)benzyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide: Contains additional functional groups that confer different properties.
Uniqueness
N-[4-(Dimethylamino)benzyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the dimethylamino group and the pyrazole ring allows for versatile interactions in various chemical and biological contexts.
Properties
CAS No. |
1855943-51-9 |
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Molecular Formula |
C15H23ClN4 |
Molecular Weight |
294.82 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C15H22N4.ClH/c1-5-19-11-15(12(2)17-19)16-10-13-6-8-14(9-7-13)18(3)4;/h6-9,11,16H,5,10H2,1-4H3;1H |
InChI Key |
HAOUATVHYIWIHP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CC=C(C=C2)N(C)C.Cl |
Origin of Product |
United States |
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